molecular formula C11H14N2O5S B1276369 5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid CAS No. 65194-68-5

5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid

Cat. No. B1276369
CAS RN: 65194-68-5
M. Wt: 286.31 g/mol
InChI Key: DMFZVEPUUJLDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid” appears to contain several functional groups, including an aminosulfonyl group, a morpholinyl group, and a carboxylic acid group . These groups could potentially confer a variety of chemical properties to the compound, such as acidity/basicity, polarity, and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholinyl ring, for example, would introduce a cyclic structure into the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the carboxylic acid group could participate in acid-base reactions, while the aminosulfonyl group might be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting/boiling points, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the chemical structure of the compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and handling procedures. Proper safety data sheets should be consulted when handling any chemical compound .

Future Directions

The future research directions for this compound would depend on its potential applications. These could range from medicinal chemistry if the compound shows biological activity, to materials science if the compound has unique physical properties .

properties

IUPAC Name

2-morpholin-4-yl-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c12-19(16,17)8-1-2-10(9(7-8)11(14)15)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15)(H2,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFZVEPUUJLDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407008
Record name 5-(aminosulfonyl)-2-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Aminosulfonyl)-2-morpholin-4-ylbenzoic acid

CAS RN

65194-68-5
Record name 5-(aminosulfonyl)-2-morpholin-4-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was synthesised according to the procedure described for the synthesis of 5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid (Example S) from 2-Chloro-5-sulfamoyl-benzoic acid (CAS: 97-04-1; Basu; D.-G.; J.Indian Chem.Soc.; 16; 1939; 100, 106) and morpholine and obtained in 85% yield. MS (m/e): 285.1 (MH− 100%).
Name
5-Methanesulfonyl-2-pyrrolidin-1-yl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.